![molecular formula C13H16N2O3 B2557421 N-(oxolan-2-ylmethyl)-N'-phenyloxamide CAS No. 331869-62-6](/img/structure/B2557421.png)
N-(oxolan-2-ylmethyl)-N'-phenyloxamide
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Description
N-(oxolan-2-ylmethyl)-N'-phenyloxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 263.3 g/mol.
Scientific Research Applications
Synthesis and Structure-Activity Relationship in Medicinal Chemistry
Research on related compounds such as 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, including β-lactone derivatives like N-(2-oxo-3-oxetanyl)-3-phenylpropionamide, has shown potent inhibitory effects on N-acylethanolamine acid amidase (NAAA). NAAA inhibitors like these derivatives can prevent fatty acid ethanolamide hydrolysis in activated inflammatory cells, thereby reducing tissue reactions to pro-inflammatory stimuli. This suggests potential applications of N-(oxolan-2-ylmethyl)-N'-phenyloxamide derivatives in the development of anti-inflammatory drugs (Ponzano et al., 2013).
Electrocatalytic and Redox Properties
N-oxyl compounds, including those structurally similar to this compound, have been extensively utilized as catalysts under electrochemical conditions for the selective oxidation of organic molecules. Their electrocatalytic applications span both laboratory and industrial settings, demonstrating the versatility of N-oxyl derivatives in facilitating a wide range of electrosynthetic reactions (Nutting et al., 2018).
Molecular Characterization in Biochemistry
Studies on enzymes generating anandamide and its congeners have highlighted the role of N-acylethanolamines in biological systems, acting as ligands for cannabinoid and vanilloid receptors. The synthesis and breakdown of these compounds involve enzymes that could be structurally or functionally related to this compound. Understanding these processes is crucial for exploring therapeutic targets for pain, inflammation, and other conditions (Okamoto et al., 2004).
Anticancer Activity
Compounds related to this compound have been explored for their anticancer properties. For instance, dicopper(II) complexes bridged by asymmetric N,N′-bis(substituted)oxamides have shown significant in vitro anticancer activities against various tumor cell lines. These findings underscore the potential of this compound analogues in the development of new anticancer agents (Zheng et al., 2015).
properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-N'-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-12(14-9-11-7-4-8-18-11)13(17)15-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWOEOKHIDAMED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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